

# Neuraminidase-IN-16 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Neuraminidase-IN-16 |           |
| Cat. No.:            | B12392301           | Get Quote |

# An In-depth Technical Guide to Neuraminidase-IN-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel neuraminidase inhibitor, **Neuraminidase-IN-16**. The information presented is collated from publicly available data and the primary scientific literature, intended to support further research and development efforts in the field of antiviral therapeutics.

# **Chemical Structure and Properties**

**Neuraminidase-IN-16**, also identified as Compound 43b in the primary literature, is a potent N-substituted oseltamivir derivative.[1] Its design incorporates a 3-fluoro-4-cyclopentenylphenylbenzyl moiety, a structural modification aimed at enhancing its binding affinity and improving its drug resistance profile.[2][3]

#### Chemical Structure:

- IUPAC Name: (3R,4R,5S)-4-acetamido-5-(N-(3-fluoro-4-cyclopent-1-en-1-yl)benzyl)amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid
- Molecular Formula: C32H42FN3O4



Molecular Weight: 567.69 g/mol

(Note: The IUPAC name and molecular properties are derived from the primary chemical structure described in the referenced literature. Confirmation through direct analytical characterization is recommended.)

# **Biological Activity**

**Neuraminidase-IN-16** has demonstrated potent inhibitory activity against various strains of influenza virus neuraminidase. Its efficacy has been evaluated through both enzymatic and cell-based assays.

# In Vitro Enzymatic Inhibition

The inhibitory activity of **Neuraminidase-IN-16** against different neuraminidase subtypes is summarized in the table below. The data highlights its potency against wild-type and some oseltamivir-resistant strains.

| Neuraminidase Subtype              | IC50 (μM) |
|------------------------------------|-----------|
| H5N1                               | 0.031     |
| H5N8                               | 0.15      |
| H1N1                               | 0.25      |
| H3N2                               | 0.60      |
| H5N1-H274Y (Oseltamivir-Resistant) | 0.63      |
| H1N1-H274Y (Oseltamivir-Resistant) | 10.08     |

Data sourced from MedChemExpress and corroborated by Jia R, et al. (2023).[1][2][4]

# **Antiviral Activity in Cell Culture**

The antiviral efficacy of **Neuraminidase-IN-16** was assessed in Madin-Darby Canine Kidney (MDCK) cells and Chicken Embryo Fibroblast (CEF) cells.



| Virus Strain | Cell Line | EC50 (μM)   |
|--------------|-----------|-------------|
| H1N1         | MDCK      | 0.20 ± 0.01 |
| H3N2         | MDCK      | 11.3 ± 2.5  |
| H5N1         | CEF       | 2.10 ± 0.44 |
| H5N8         | CEF       | 2.28 ± 0.67 |

Data sourced from MedChemExpress.[1][5][6]

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the evaluation of **Neuraminidase-IN-16**.

# Synthesis of Neuraminidase-IN-16 (Compound 43b)

The synthesis of **Neuraminidase-IN-16** is achieved through a multi-step process starting from commercially available materials. A generalized synthetic scheme is presented below, with the detailed protocol for the final reductive amination step provided.

General Synthetic Workflow:



Click to download full resolution via product page

General Synthetic Scheme for Neuraminidase-IN-16.

Protocol for Reductive Amination (Final Step):



- To a solution of the intermediate aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde) (1.2 equivalents) in dichloromethane (DCM), add oseltamivir phosphate (1.0 equivalent).
- Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) to the mixture portionwise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield Neuraminidase-IN-16.

## **Neuraminidase Inhibition Assay**

The inhibitory activity of **Neuraminidase-IN-16** is determined using a fluorescence-based assay.[7]

#### Protocol:

- Prepare a dilution series of Neuraminidase-IN-16 in assay buffer (e.g., MES buffer with CaCl2).
- In a 96-well black plate, add the diluted inhibitor solutions.
- Add a pre-determined amount of purified neuraminidase enzyme from the desired influenza strain to each well.
- Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.







- Initiate the enzymatic reaction by adding the fluorogenic substrate, 2'-(4-Methylumbelliferyl)α-D-N-acetylneuraminic acid (MUNANA).
- Incubate the plate at 37°C for 60 minutes in the dark.
- Stop the reaction by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).[8]
- Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
- Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Neuraminidase Inhibition Assay:





Click to download full resolution via product page

Workflow for the fluorescence-based neuraminidase inhibition assay.



# **Antiviral Activity Assay (CPE Reduction Assay)**

The antiviral activity in a cellular context is determined by a cytopathic effect (CPE) reduction assay using MDCK cells.[9][10]

#### Protocol:

- Seed MDCK cells in a 96-well plate and grow to 80-90% confluency.
- Wash the cells with phosphate-buffered saline (PBS).
- In a separate plate, prepare serial dilutions of **Neuraminidase-IN-16** in infection medium (e.g., DMEM with TPCK-trypsin).
- Pre-incubate the cells with the diluted compound for 1-2 hours at 37°C.
- Infect the cells with the influenza virus at a pre-determined multiplicity of infection (MOI).
- Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed
  in the virus control wells.
- Assess cell viability using a suitable method, such as the MTT assay.
- Calculate the 50% effective concentration (EC50) by plotting cell viability against the logarithm of the compound concentration.

# **Signaling Pathways**

The primary mechanism of action for **Neuraminidase-IN-16**, as an oseltamivir derivative, is the direct inhibition of the viral neuraminidase enzyme. This prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed virions, thereby inhibiting the release of progeny viruses and halting the spread of infection. The referenced literature for **Neuraminidase-IN-16** focuses on its direct enzymatic inhibition and antiviral effects, and does not describe any specific interactions with host cell signaling pathways. Further research would be required to investigate any potential downstream effects on cellular signaling.

Logical Relationship of Neuraminidase Inhibition:





Click to download full resolution via product page

Mechanism of action of Neuraminidase-IN-16.

### Conclusion

**Neuraminidase-IN-16** is a promising novel neuraminidase inhibitor with potent activity against a range of influenza virus strains, including those resistant to oseltamivir. Its unique chemical structure provides a valuable scaffold for the further design and optimization of next-generation anti-influenza therapeutics. The detailed protocols provided herein should facilitate the replication and extension of these findings by the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-substituted oseltamivir derivatives as novel neuraminidase inhibitors with improved drug resistance profiles and favorable drug-like properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into IAV Replication and Lipid Metabolism in Suspension-Adapted MDCK-STAT1-KO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Neuraminidase-IN-16 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392301#neuraminidase-in-16-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com